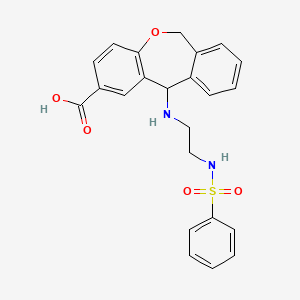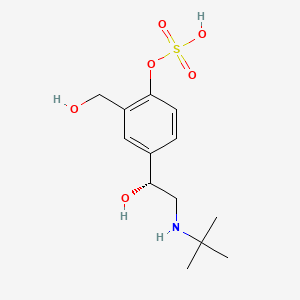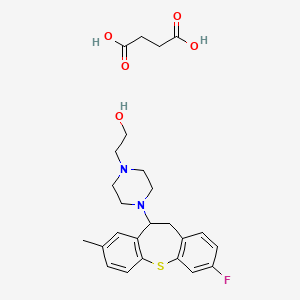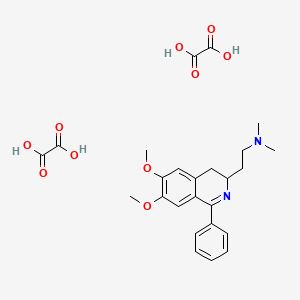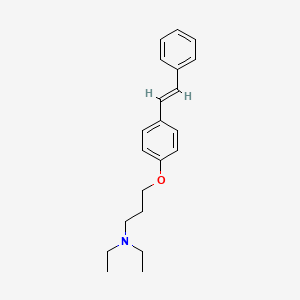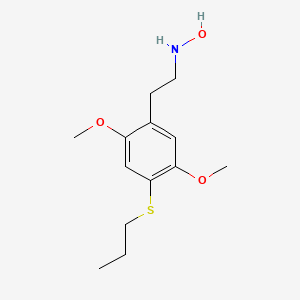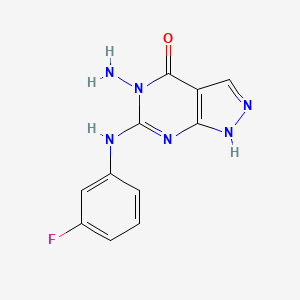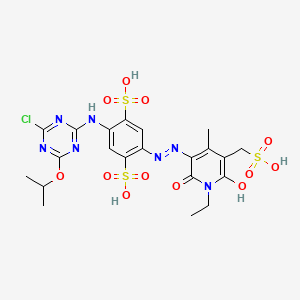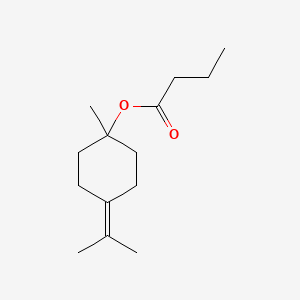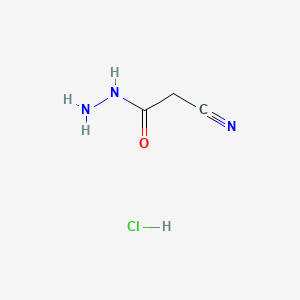
Cyacetacide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyacetacide hydrochloride, also known as cyanoacetohydrazide hydrochloride, is a biochemical compound with the molecular formula C3H5N3O.HCl and a molecular weight of 135.55 g/mol . It is a derivative of cyanoacetic acid hydrazide and is known for its antibacterial and anthelmintic properties . This compound has been used in the past as an anti-tuberculosis agent and is currently used in Russia for the treatment of various forms of tubercular lesions of the eye .
准备方法
Cyacetacide hydrochloride can be synthesized by boiling ethyl or methyl cyanoacetate with hydrazine hydrate in alcohol . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Cyacetacide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
科学研究应用
Cyacetacide hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of cyacetacide hydrochloride involves its interaction with bacterial cells, leading to the inhibition of bacterial growth. It targets specific molecular pathways in the bacteria, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is known to exert its effects through multiple mechanisms .
相似化合物的比较
Cyacetacide hydrochloride is similar to other cyanoacetohydrazides, such as cyanoacetic acid hydrazide and cyanoacetylhydrazide . it is unique in its specific antibacterial and anthelmintic properties, making it particularly useful in the treatment of tubercular lesions. Other similar compounds include thiadiazole, oxadiazole, and various fused heterocycles, which are also used in the synthesis of biologically active compounds .
属性
CAS 编号 |
5897-13-2 |
|---|---|
分子式 |
C3H6ClN3O |
分子量 |
135.55 g/mol |
IUPAC 名称 |
2-cyanoacetohydrazide;hydrochloride |
InChI |
InChI=1S/C3H5N3O.ClH/c4-2-1-3(7)6-5;/h1,5H2,(H,6,7);1H |
InChI 键 |
CEOVDOULQCPTMU-UHFFFAOYSA-N |
规范 SMILES |
C(C#N)C(=O)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


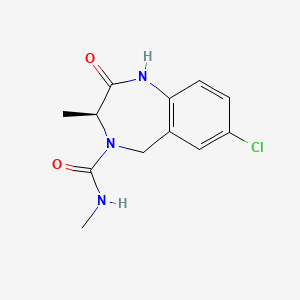
![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
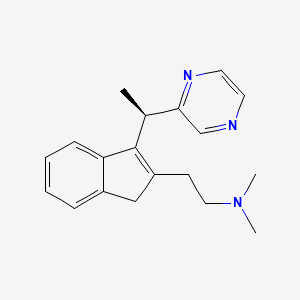
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
